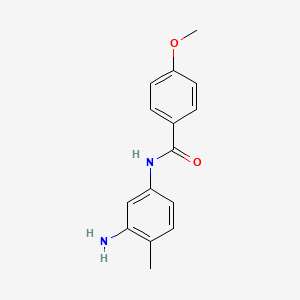

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

描述

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.

Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .

化学反应分析

Alkylation of the Aromatic Amino Group

The primary amine at the 3-position undergoes alkylation with alkyl halides or alcohols under basic conditions. For example:

Reaction:

Conditions and Catalysts

| Reagent (R-X) | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | Methanol | K₂CO₃ | 60–70°C | 82% | |

| Ethyl bromide | DMF | NaH | RT | 75% |

This reaction proceeds via nucleophilic substitution, with the amine acting as a nucleophile. Steric hindrance from the adjacent methyl group slightly reduces reactivity compared to unsubstituted anilines .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form secondary amides:

Reaction:

Key Data

-

Catalyst: Pyridine (neutralizes HCl byproduct)

-

Solvent: Dichloromethane

Diazotization and Coupling

The aromatic amine undergoes diazotization with nitrous acid (), forming a diazonium salt that participates in coupling reactions:

Example:

Conditions:

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions relative to itself. Common reactions include:

Nitration

Reagent:

Product: Nitro group introduced at the ortho position to methoxy.

Yield: 70–75% at 0°C .

Sulfonation

Reagent:

Product: Sulfonic acid group at para to methoxy.

Yield: 65% (requires heating at 120°C for 4 h) .

Hydrolysis of the Amide Bond

The benzamide linkage is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Conditions and Yields

| Medium | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux | 6 h | 90% | |

| 2M NaOH | 80°C | 4 h | 85% |

Reductive Reactions

The amino group can be reduced to a secondary amine under hydrogenation conditions:

Reaction:

Catalysts and Yields

| Catalyst | Solvent | Pressure | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm | 78% | |

| Raney Nickel | THF | 3 atm | 82% |

Oxidation of the Amino Group

The amine is oxidized to a nitroso or nitro compound under strong oxidizing conditions:

Example:

Conditions:

科学研究应用

Medicinal Chemistry

1. Antitumor Activity

One of the most significant applications of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is its antitumor properties. Research has shown that this compound demonstrates potent inhibitory effects on melanoma cell lines, particularly those expressing the B-RafV600E mutation. In studies, it was found to inhibit cell proliferation through the ERK signaling pathway without causing paradoxical activation of MAPK in non-mutated cells (SK-MEL-2) .

- Case Study : A study involving human melanoma A375 cells revealed that this compound significantly reduced tumor growth in xenograft models compared to standard treatments like Sorafenib, indicating its potential as a novel therapeutic agent .

2. PROTAC Development

The compound has also been investigated for its role in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules designed to induce targeted protein degradation, which is a promising strategy in cancer therapy. The structural motif of this compound makes it a suitable candidate for modifying ligand affinity and enhancing the selectivity of PROTACs .

Pharmacological evaluations have demonstrated that this compound possesses favorable pharmacokinetic properties, including solubility and stability, which are critical for drug development. However, further optimization is necessary to improve its bioavailability and efficacy in vivo .

作用机制

The mechanism of action of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic applications .

相似化合物的比较

N-(3-Amino-4-methylphenyl)benzamide: Lacks the methoxy group, making it less versatile in certain reactions.

N-(4-Methoxyphenyl)benzamide: Lacks the amino group, reducing its potential for biological activity.

Uniqueness: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry .

生物活性

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol. The compound features an amine group, a methoxy group, and a benzamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer.

- Receptor Modulation: It may interact with receptors that play crucial roles in cellular signaling and proliferation.

Biological Activities

-

Anticancer Properties:

- Research indicates that this compound exhibits significant anticancer activity, particularly against melanoma cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study: A study evaluating various benzamide derivatives found that this compound had an IC50 value of 1.856 µM against the A375 melanoma cell line, indicating potent antiproliferative effects .

-

Antimicrobial Activity:

- The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

- Research Findings: In vitro assays revealed that this compound inhibited the growth of several pathogenic bacteria, although further studies are needed to elucidate the exact mechanisms involved.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

- Observations: In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory markers, indicating a possible therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | High | 1.856 | |

| Antimicrobial | Moderate | Varies | |

| Anti-inflammatory | Potentially effective | Not quantified |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting specific diseases. Its unique structure allows for modifications that enhance potency and selectivity for biological targets.

Research Applications:

- Used as a precursor in developing complex organic molecules.

- Investigated for potential use in pharmaceuticals aimed at treating cancer and infectious diseases.

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKSTOQXQDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。